1-Bromododecane-1,1-d2: Physicochemical Properties, Mechanistic Utility, and Applications in Isotopic Labeling
1-Bromododecane-1,1-d2: Physicochemical Properties, Mechanistic Utility, and Applications in Isotopic Labeling
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for precise metabolic tracking and pharmacokinetic optimization in drug design. 1-Bromododecane-1,1-d2 (CAS: 2159-25-3) serves as a premier isotopically labeled building block for these exact purposes. By replacing the two protium atoms at the C1 (alpha) position with deuterium, this compound provides a unique chemical probe. It behaves almost identically to its unlabeled counterpart in synthetic workflows but imparts critical advantages in the final molecule, including enhanced metabolic stability via the Kinetic Isotope Effect (KIE) and the ability to act as a silent tracer in Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) studies [1, 2].
This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic utility, and field-proven experimental protocols for utilizing 1-bromododecane-1,1-d2 in advanced synthetic applications.
Physicochemical Profiling
The physical properties of 1-bromododecane-1,1-d2 closely mirror those of standard 1-bromododecane, with slight increases in molecular weight and density due to the heavier deuterium isotopes. Understanding these baseline metrics is critical for accurate stoichiometric calculations and phase separations during workups.
| Property | Value |
| Chemical Name | 1-Bromododecane-1,1-d2 |
| CAS Number | 2159-25-3 |
| Molecular Formula | C₁₂H₂₃BrD₂ |
| Molecular Weight | 251.25 g/mol |
| Boiling Point | 134–135 °C (at 6 mmHg) |
| Melting Point | -11 to -9 °C |
| Density | ~1.04 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
| Isotopic Purity | Typically ≥98 atom % D |
Data synthesized from standard reference materials for brominated alkanes and stable isotope derivatives[1, 2, 4].
Mechanistic Utility in Isotopic Labeling
The strategic placement of deuterium at the C1 position of the dodecyl chain is not arbitrary; it is a calculated design choice that leverages fundamental physical chemistry to solve complex biological problems.
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Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is significantly stronger than the carbon-protium (C-H) bond due to a lower zero-point vibrational energy. When 1-bromododecane-1,1-d2 is used to synthesize aliphatic lipid tails, the resulting molecules resist oxidative cleavage by Cytochrome P450 (CYP450) enzymes at the alpha position. This effectively extends the half-life of the drug or lipid nanoparticle (LNP) in vivo.
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NMR Tracing: Standard biological environments are saturated with ¹H signals, making it difficult to track specific lipid chains without bulky, structurally altering fluorophores. Deuterium (²H) provides a clean, background-free signal in ²H NMR, allowing researchers to track lipid metabolism and membrane integration seamlessly.
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Mechanistic Probes: In physical organic chemistry, the deuterated alpha carbon helps differentiate between Sₙ2 (substitution) and E2 (elimination) pathways by observing secondary kinetic isotope effects during the transition state.
Caption: Logical framework of C1-deuteration effects in 1-bromododecane-1,1-d2 applications.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action, ensuring researchers understand why a technique is employed rather than just how to perform it.
Protocol A: Synthesis of Dodecylmagnesium Bromide-1,1-d2 (Grignard Reagent)
Creating a deuterated Grignard reagent allows for the modular addition of a -CD₂-(CH₂)₁₀-CH₃ chain to various electrophiles, a common step in synthesizing custom lipids and surfactants [3].
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Step 1: Magnesium Activation. Add magnesium turnings (1.2 eq) to a flame-dried flask under argon. Introduce a single crystal of iodine (I₂).
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Causality: Magnesium rapidly forms a passivating oxide layer (MgO) upon atmospheric exposure. Iodine reacts with the surface to form MgI₂, exposing the highly reactive zero-valent magnesium metal underneath.
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Step 2: Initiation. Add a 5% portion of 1-bromododecane-1,1-d2 dissolved in anhydrous tetrahydrofuran (THF).
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Self-Validation: The reaction is self-validating when the brown iodine color fades to a cloudy, grayish suspension, accompanied by a slight exotherm. This visual cue confirms the successful insertion of Mg into the C-Br bond.
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Step 3: Controlled Addition. Add the remaining alkyl bromide dropwise over 30 minutes to maintain a gentle reflux.
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Causality: Grignard formation is highly exothermic. Rapid addition can lead to thermal runaway and promote unwanted Wurtz homocoupling (forming tetracosane-d4 instead of the desired reagent).
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Step 4: Electrophile Addition & Quenching. After reacting the Grignard reagent with the target carbonyl compound, quench the reaction at 0 °C using saturated aqueous NH₄Cl.
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Causality: A mild acid like NH₄Cl protonates the alkoxide intermediate without causing acid-catalyzed dehydration of the resulting alcohol, which is a common artifact when using strong acids like HCl.
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Caption: Step-by-step workflow for the synthesis and application of deuterated Grignard reagents.
Protocol B: Sₙ2 Alkylation for Deuterated Lipid Synthesis
1-Bromododecane-1,1-d2 is an ideal electrophile for synthesizing custom lipid tails via nucleophilic substitution.
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Step 1: Nucleophile Activation. Dissolve the target secondary amine or alkoxide in anhydrous N,N-dimethylformamide (DMF). Add a slight molar excess of a base (e.g., K₂CO₃ or NaH).
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Causality: The base deprotonates the nucleophile, increasing its electron density and reactivity. DMF is chosen as a polar aprotic solvent to minimize nucleophile solvation, leaving it "naked" and accelerating the Sₙ2 pathway.
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Step 2: Electrophile Addition. Add 1-bromododecane-1,1-d2 dropwise at 0 °C, then warm to room temperature.
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Causality: The primary nature of the C1 carbon minimizes steric hindrance, making it highly susceptible to backside attack. Deuterium substitution at C1 does not significantly alter the steric bulk compared to protium, ensuring the Sₙ2 kinetics remain highly favorable.
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Step 3: Reaction Monitoring. Monitor the reaction via GC-MS.
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Self-Validation: The disappearance of the alkyl bromide peak and the emergence of the product mass (showing an M+2 shift relative to the unlabeled analog) confirms successful isotopic incorporation.
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Applications in Drug Development & Lipid Nanoparticles (LNPs)
The development of mRNA vaccines has thrust Lipid Nanoparticles (LNPs) into the spotlight. The efficacy of an LNP is heavily dependent on the structure of its ionizable lipids. By utilizing 1-bromododecane-1,1-d2 to synthesize the hydrophobic tails of these lipids, formulation scientists can achieve two major goals:
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Tracing In Vivo Degradation: The deuterium label allows researchers to use mass spectrometry to track exactly how and where the lipid is cleaved by esterases or oxidized by the liver in animal models.
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Tuning Pharmacokinetics: If a lipid degrades too quickly, replacing the vulnerable alpha-hydrogens with deuterium can slow down the degradation rate just enough to ensure the mRNA payload is successfully delivered to the cytosol before the LNP is cleared from the body.
References
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PubChem - 1-Bromododecane (CID 8919). National Center for Biotechnology Information. Available at:[Link]
